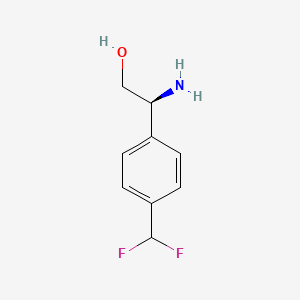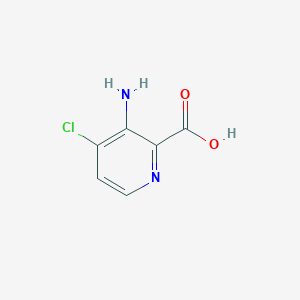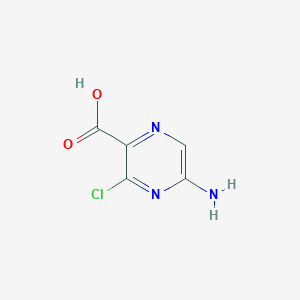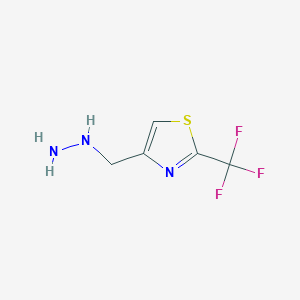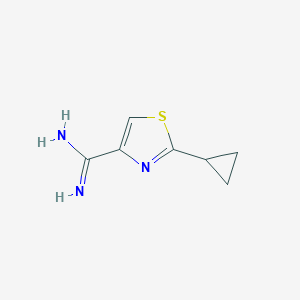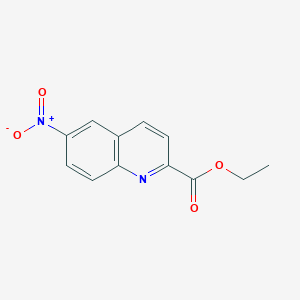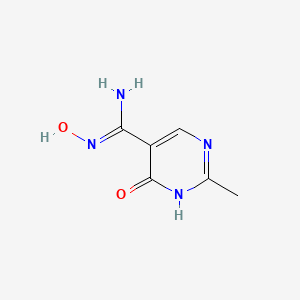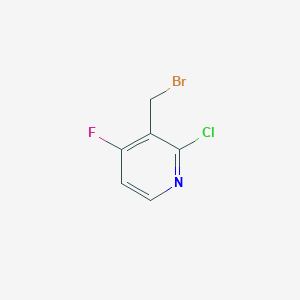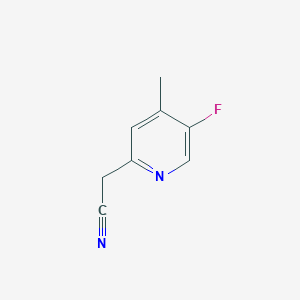
5-Fluoro-4-methylpyridine-2-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Fluoro-4-methylpyridin-2-yl)acetonitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an important building block in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-5-fluoropyridine followed by thermal decomposition to introduce the fluorine atom . Another method involves the use of Selectfluor® as a fluorinating agent to achieve high yields of fluorinated pyridines .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . For example, the α-methylation of substituted pyridines using a continuous flow setup with Raney® nickel as a catalyst has been reported to produce high yields of 2-methylpyridines .
化学反応の分析
Types of Reactions
2-(5-Fluoro-4-methylpyridin-2-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require strong bases or catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-(5-Fluoro-4-methylpyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are used in the development of radiolabeled compounds for imaging studies.
Medicine: The compound is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Fluorinated pyridines are used in the production of agrochemicals and pharmaceuticals due to their enhanced stability and bioactivity
作用機序
The mechanism of action of 2-(5-Fluoro-4-methylpyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the fluorine atom can enhance binding affinity and selectivity for the target enzyme or receptor .
類似化合物との比較
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 2-Amino-5-fluoropyridine
Uniqueness
2-(5-Fluoro-4-methylpyridin-2-yl)acetonitrile is unique due to the presence of both a fluorine atom and a nitrile group in the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C8H7FN2 |
|---|---|
分子量 |
150.15 g/mol |
IUPAC名 |
2-(5-fluoro-4-methylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H7FN2/c1-6-4-7(2-3-10)11-5-8(6)9/h4-5H,2H2,1H3 |
InChIキー |
DKRGCAYPLWPPQN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1F)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B12972016.png)
![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)
